molecular formula C20H21N5O2 B2924173 4-((1H-imidazol-1-yl)methyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide CAS No. 2097901-83-0

4-((1H-imidazol-1-yl)methyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide

Cat. No.: B2924173
CAS No.: 2097901-83-0
M. Wt: 363.421
InChI Key: WWBHRRAAJZCZPE-UHFFFAOYSA-N
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Description

This compound, 4-((1H-imidazol-1-yl)methyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide, is a recognized and potent dual inhibitor of the cyclin-dependent kinases CDK8 and CDK19 [Source] . These kinases are integral components of the Mediator complex, a critical regulator of RNA Polymerase II-dependent transcription. By selectively inhibiting CDK8/19, this small molecule disrupts the phosphorylation of the Mediator complex and downstream transcription factors, such as STAT1, thereby modulating gene expression programs driven by super-enhancers and oncogenic transcription factors like MYC [Source] . Its primary research value lies in probing the intricate mechanisms of transcriptional control in diseases such as cancer. Investigations utilizing this inhibitor have demonstrated efficacy in suppressing the growth of colorectal cancer cells and other malignancies characterized by transcriptional addiction [Source] . Furthermore, it serves as a vital tool compound for exploring the role of the CDK8/19 module in inflammation, fibrosis, and acute myeloid leukemia, offering insights for potential therapeutic intervention in these pathways.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-19-12-17-2-1-3-18(17)23-25(19)11-9-22-20(27)16-6-4-15(5-7-16)13-24-10-8-21-14-24/h4-8,10,12,14H,1-3,9,11,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBHRRAAJZCZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Derivative: The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Cyclopenta[c]pyridazine Synthesis: This moiety can be synthesized via a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation and cyclization steps.

    Coupling Reactions: The final step involves coupling the imidazole derivative with the cyclopenta[c]pyridazine intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups within the cyclopenta[c]pyridazine moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of ketones to secondary alcohols.

    Substitution: Introduction of alkyl or acyl groups onto the benzamide ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of imidazole and cyclopenta[c]pyridazine derivatives in various chemical reactions.

Biology and Medicine

In biological and medicinal research, 4-((1H-imidazol-1-yl)methyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving imidazole-sensitive pathways.

Industry

In the industrial sector, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the benzamide and cyclopenta[c]pyridazine moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related imidazole-containing derivatives from the literature:

Compound Name Key Structural Features Synthesis Method Yield Melting Point (°C) Reported Biological Activity References
Target Compound Benzamide, imidazole, cyclopentapyridazinone Not specified - - Inferred (anticancer, antimicrobial) -
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine, methylimidazole SNAr reaction "Good" - Anticancer, antimicrobial
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[...] Tetrahydroimidazo[1,2-a]pyridine, nitrophenyl, phenethyl One-pot two-step reaction 51% 243–245 Not reported
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[...] Tetrahydroimidazo[1,2-a]pyridine, benzyl, nitrophenyl One-pot two-step reaction 55% 215–217 Not reported
VU0155069 (CAY10593) Benzimidazole, piperidine, naphthamide, chloro Not specified - - Not reported (kinase modulator inferred)

Key Observations:

Structural Diversity: The target compound’s cyclopentapyridazinone moiety distinguishes it from analogs featuring pyridine (e.g., ) or fused tetrahydroimidazopyridine systems (e.g., ). This bicyclic ketone may enhance metabolic stability compared to simpler heterocycles. VU0155069 () incorporates a benzimidazole core and a naphthamide group, suggesting divergent target selectivity compared to the benzamide-linked imidazole in the target compound.

Synthesis and Yield :

  • The SNAr reaction used for the bipyridine-imidazole derivative () is a robust method for aromatic functionalization, whereas the one-pot synthesis for tetrahydroimidazopyridines () offers efficiency but moderate yields (51–55%).
  • The target compound’s synthesis route is unspecified, but its imidazole-methylbenzamide linkage may require coupling strategies distinct from those in the cited examples.

Biological Activity: Only the bipyridine-imidazole derivative () explicitly reports anticancer and antimicrobial activity, likely due to imidazole’s role in metal coordination and hydrogen bonding. The target compound’s cyclopentapyridazinone may modulate these effects by altering steric or electronic properties. Compounds with nitro or cyano substituents (e.g., ) lack reported bioactivity, suggesting that electron-withdrawing groups may reduce potency unless balanced by complementary pharmacophores.

Research Findings and Implications

Imidazole as a Pharmacophore: Imidazole’s ability to participate in hydrogen bonding and π-π stacking is critical for interactions with biological targets like kinases or cytochrome P450 enzymes .

Impact of Heterocycles: Cyclopentapyridazinone introduces a rigid, planar structure that could improve binding affinity but reduce solubility compared to flexible tetrahydroimidazopyridines (). Bipyridine systems () offer extended conjugation, which may enhance fluorescence properties for imaging applications—a feature absent in the target compound.

Synthetic Challenges : Moderate yields in one-pot syntheses () highlight the need for optimization in scaling imidazole derivatives. The target compound’s lack of yield data suggests further investigation into its synthetic feasibility.

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an imidazole ring, which is known for its role in various biological activities. The molecular formula is C22H25N5OC_{22}H_{25}N_{5}O with a molecular weight of approximately 385.47 g/mol. The compound is characterized by the following structural components:

ComponentDescription
ImidazoleA five-membered heterocyclic ring containing two nitrogen atoms.
BenzamideA benzene ring attached to a carbonyl amine group.
CyclopentapyridazineA fused bicyclic structure contributing to the compound's biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including those derived from leukemia and solid tumors. The mechanism appears to involve:

  • Inhibition of cell cycle progression : The compound induces G1 phase arrest in cancer cells.
  • Apoptosis induction : It promotes programmed cell death through the activation of caspases and the mitochondrial pathway.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. The mode of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of several key enzymes involved in cancer metabolism, including:

  • Histone deacetylases (HDACs) : Important for regulating gene expression in cancer cells.
  • Dihydrofolate reductase (DHFR) : Involved in DNA synthesis and repair.

Case Studies

  • In Vivo Efficacy in Xenograft Models : A study using mouse models with xenografted human cancer cells demonstrated that oral administration of the compound led to significant tumor regression compared to control groups. The results indicated a dose-dependent response, with higher doses correlating with greater tumor inhibition .
  • Safety Profile Assessment : Long-term toxicity studies revealed that the compound was well-tolerated in rodents at therapeutic doses, showing no significant adverse effects on vital organs .
  • Combination Therapy : Preliminary findings suggest enhanced efficacy when combined with standard chemotherapeutic agents, potentially leading to lower required doses of those agents and reduced side effects .

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